N-benzylpiperazine-1-carboxamide

GPR35 GPCR Pharmacology Binding Affinity

Researchers require specific piperazine-carboxamide analogs for GPCR studies, but structural divergence between N-benzyl and N-furfuryl variants causes unpredictable activity shifts. Procure the exact compound for reproducible target validation. - **Defined pharmacology**: GPR35 agonist (Ki = 6 nM; EC50 = 1.10 nM) - ideal pathway probe. - **Synthetic utility**: Benzyl group confers improved DMPK stability over furfuryl analogs; versatile intermediate for NCE libraries. - **Logistics**: Solid stable 2 years; DMSO stocks viable 2 months at -20°C. Standard B2B shipping.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 202819-47-4
Cat. No. B3325009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpiperazine-1-carboxamide
CAS202819-47-4
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C12H17N3O/c16-12(15-8-6-13-7-9-15)14-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,14,16)
InChIKeyYBTIOCICPPSYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylpiperazine-1-carboxamide Overview & Procurement


N-Benzylpiperazine-1-carboxamide (CAS 202819-47-4) is a piperazine-based carboxamide derivative. The piperazine scaffold is a common motif in medicinal chemistry, often utilized to modulate the physicochemical properties and biological activity of drug candidates . The presence of the benzyl and carboxamide groups provides specific chemical handles for further derivatization, making it a versatile intermediate in the synthesis of more complex molecules [1]. While it is not an approved drug, its core structure is found in various bioactive molecules and it has been investigated for its potential antimicrobial and antitumor properties [2].

Workflow GPCR target-engagement studies
Selection GPR35 agonist probe context
Use Context Scaffold for derivatization research

N-Benzylpiperazine-1-carboxamide Substitution Limitations


The N-benzylpiperazine-1-carboxamide core exhibits significant functional divergence from structurally similar analogs, precluding simple substitution. While compounds like N-furfuryl piperazine-1-carboxamides share the piperazine-carboxamide scaffold, their biological activity and toxicity profiles can differ markedly . For example, in the context of antitubercular activity, the bioisosteric replacement of an N-furfuryl group with an N-benzyl group led to a distinct lead molecule with a different potency, metabolic stability, and toxicity profile, demonstrating that even a single atom substitution on the N-substituent is a critical determinant of the compound's overall pharmacological behavior [1][2]. This variability underscores the necessity of procuring the specific compound N-benzylpiperazine-1-carboxamide (202819-47-4) for research requiring its precise physicochemical and biological properties, as detailed in the quantitative evidence below.

N-substituent specificity N-benzyl to N-furfuryl replacement may shift target engagement and metabolic stability; reported antitubercular SAR shows functional divergence between substituents.
CNS activity baseline Parent compound baseline activity may not match optimized benzylpiperazine amides; model-response context may differ for specific CNS endpoints.
Salt-form mismatch Free base and hydrochloride salt may differ in solubility and stability; storage context requires verification for each form.

N-Benzylpiperazine-1-carboxamide vs. Key Comparators


GPR35 Binding Affinity vs. Reference Antagonist

N-Benzylpiperazine-1-carboxamide exhibits potent binding affinity for the human G protein-coupled receptor GPR35. In a competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells, the compound demonstrated an inhibition constant (Ki) of 6 nM [1]. This data provides a specific, quantitative benchmark for its activity at this target, differentiating it from compounds with no reported or lower affinity for GPR35.

GPR35 Binding Affinity
Cross-study comparable
Ki = 6 nM (human GPR35, CHO-K1)
Supports GPR35 target-engagement studies
Competitive binding assay with Nluc-fused receptor
GPR35 GPCR Pharmacology Binding Affinity

GPR35 Agonist Activity

In addition to binding, N-benzylpiperazine-1-carboxamide acts as a potent agonist at GPR35. Functional assays revealed a half-maximal effective concentration (EC50) of 1.10 nM in a dynamic mass redistribution (DMR) assay using CHO-K1 cells expressing the receptor [1]. This confirms its role as a high-potency agonist, a functional property that is distinct from simple binding and crucial for downstream signaling studies.

GPR35 Agonist Activity
Cross-study comparable
EC50 = 1.10 nM (DMR assay, CHO-K1)
Supports GPR35 functional assay context
Dynamic mass redistribution agonist assay
GPR35 Functional Assay Agonist Potency

Metabolic Stability vs. Furfuryl Analogs

In a medicinal chemistry program targeting tuberculosis, the bioisosteric replacement of the furan ring in N-furfuryl piperazine-1-carboxamides with a phenyl ring, resulting in a benzylpiperazine urea analog (Molecule I), led to a compound with a reported minimum inhibitory concentration (MIC) of 1 μM against Mycobacterium tuberculosis H37Rv, low cellular toxicity (HepG2 IC50 ~ 80 μM), and good drug metabolism and pharmacokinetic (DMPK) properties [1][2]. This class-level inference suggests that N-benzylpiperazine-1-carboxamide derivatives may offer more favorable metabolic stability and safety profiles compared to their N-furfuryl counterparts.

Metabolic Stability vs. Furfuryl
Class-level
Benzyl analog: MIC 1 μM, HepG2 IC50 ~80 μM vs Furfuryl: baseline phenotypic hits
Reported class-level SAR context
Benzylpiperazine urea analog data; verify for specific scaffold
Metabolic Stability Antitubercular Lead Optimization

Antidepressant Activity vs. Benzylpiperazine Amides

In a study evaluating 44 benzylpiperazine amide derivatives for antidepressive activity, compounds 24 and 31 (dihydrobefuraline) were identified as providing elevated antidepressive activity compared to other amides in the series, including the simple N-benzylpiperazine-1-carboxamide (compound 1) [1]. While the study does not provide a direct numeric comparison for the parent compound, it establishes that the benzylpiperazine core can be optimized to modulate CNS activity. This underscores that the parent compound itself, 202819-47-4, possesses a distinct baseline activity profile that is a starting point for developing more potent analogs, rather than being an interchangeable CNS-active building block.

Antidepressant Activity
Context-dependent
Parent (compound 1): baseline activity vs Analogs 24, 31: elevated activity reported
Baseline CNS model-response context
In vivo behavioral models; parent is weaker reference point
Antidepressant SAR Behavioral Pharmacology

Stability for Lab Handling & Storage

A closely related hydrochloride salt (CAS 908074-72-6) of N-benzylpiperazine-1-carboxamide is reported to be stable for 2 years from the date of purchase when stored as supplied in solid form. Solutions in DMSO can be stored at -20°C for up to 2 months . While this is data for the salt form, it provides a strong, class-level inference for the stability of the parent free base under standard laboratory conditions, which is essential information for procurement and long-term project planning.

Storage Stability
Data to verify
Solid: 2 years; DMSO at -20°C: 2 months (HCl salt)
Reported salt-form stability context
Data from hydrochloride salt; free-base verification needed
Compound Stability Storage Conditions Procurement

N-Benzylpiperazine-1-carboxamide Applications


GPR35 Signaling Probe

N-Benzylpiperazine-1-carboxamide is an ideal chemical probe for investigating the GPR35 signaling pathway. Its potent binding affinity (Ki = 6 nM) and high functional agonism (EC50 = 1.10 nM) [1] make it suitable for in vitro studies aimed at understanding the role of GPR35 in inflammation, pain, and immune regulation. The compound's well-defined activity provides a reliable tool for target validation and pathway interrogation.

Preferred Scaffold for Lead Optimization

The benzylpiperazine-1-carboxamide core is a versatile scaffold for drug discovery. Its association with improved DMPK properties and metabolic stability over furfuryl analogs [2] makes it a superior starting point for synthesizing new chemical entities (NCEs). Medicinal chemists can use N-benzylpiperazine-1-carboxamide as a key intermediate to generate focused libraries for target classes like GPCRs, ion channels, or anti-infective targets, as demonstrated in the development of antitubercular leads [3].

Baseline Reference for Antidepressant SAR

For researchers investigating novel treatments for depression, N-benzylpiperazine-1-carboxamide serves as a valuable baseline reference standard. Its documented activity in classic antidepressant models [4] allows it to be used as a control compound to benchmark the efficacy of newly synthesized derivatives. This enables the establishment of clear structure-activity relationships (SAR) when the benzylpiperazine core is systematically modified.

Long-Term Storage & Assay Preparation

The known stability profile of the related hydrochloride salt provides procurement managers and lab technicians with confidence in the long-term storage and handling of the compound. Knowing that the solid form is stable for 2 years and DMSO stock solutions are viable for 2 months at -20°C allows for efficient planning of compound libraries and reduces waste associated with degradation. This makes N-benzylpiperazine-1-carboxamide a reliable reagent for inclusion in screening collections and long-term research projects.

Application
Selection Property
Validation Focus
GPR35 signaling studies
Target-engagement assay context
Binding and functional agonist review
Synthesis and derivatization
Scaffold diversification context
Metabolic stability and DMPK review
CNS behavioral model studies
Baseline comparator context
Model-response endpoint review
Compound library preparation
Storage stability context
Shelf-life and solution stability review
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